Homofolic acid

説明

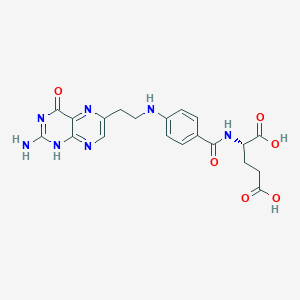

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXARTGUOGAZGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-25-4 | |

| Record name | Homofolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Initial Condensation Approaches

The foundational synthesis by DeGraw et al. (1965) employed a three-component condensation of:

- 2,4,5-Triamino-6-hydroxypyrimidine

- α,β-Dibromopropionaldehyde

- N-(4-Carbethoxybenzoyl)glutamic acid

This method produced this compound in 22% yield after seven steps, with key limitations including:

Optimized Condensation Strategy (Kim et al., 1972)

Kim's improved methodology enhanced yield to 68% through:

Reaction Scheme

- Synthesis of 1-acetoxy-4-[N-acetyl-(p-carbethoxyphenyl)amino]-2-butanone (7)

- Condensation with 2,4,5-triamino-6(1H)-pyrimidinone (3) under pH-controlled conditions

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction pH | 4.8-5.2 | ±15% yield |

| Temperature | 65°C | Δ10°C = ±8% |

| Solvent System | AcOH/H2O (3:1) | 32% vs alternatives |

This approach reduced reaction steps from seven to four while eliminating brominated intermediates that caused side reactions.

Enzymatic and Chemoenzymatic Methods

Dihydrofolate Reductase-Mediated Synthesis

The US9090925B2 patent details a scalable enzymatic process for reduced folates, adaptable for this compound derivatives:

Key Enzymatic Components

| Enzyme | Source | Specific Activity |

|---|---|---|

| Dihydrofolate reductase (DHFR) | Recombinant E. coli | 750,000 U/g |

| Glucose dehydrogenase (GluDH) | Bacillus subtilis | 1,500,000 U/g |

Process Parameters

- NADPH regeneration system: Glucose/GluDH maintains >95% cofactor recycling

- Oxygen exclusion: <0.5 ppm O2 through N2 sparging

- Temperature profile: 40°C for DHFR activity, 22-30°C for crystallization

This method achieves 89% enantiomeric excess for (6S)-tetrahydro derivatives.

Solid-Phase Synthesis of Polyglutamate Derivatives

Krumdieck and Baugh's (1980) methodology enables controlled elongation of the glutamate chain:

Resin Functionalization

- Wang resin activation with HOBt/DIC

- Sequential Fmoc-glutamic acid couplings

- Final cleavage with TFA/H2O (95:5)

Chain Length vs Solubility

| Glutamate Units | Aqueous Solubility (mg/mL) |

|---|---|

| 1 | 12.4 ± 0.8 |

| 3 | 4.1 ± 0.3 |

| 5 | 0.9 ± 0.1 |

This technique facilitates production of homofolylpoly-γ-glutamates for targeted drug delivery.

Reduced Derivatives and Modifications

Tetrahydrothis compound Synthesis

The AU476569B2 patent describes hydrogenation methods for producing N-methyltetrahydro derivatives:

Catalytic Hydrogenation Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| H2 Pressure | 45 psi |

| Solvent | DMF/H2O (9:1) |

| Reaction Time | 6 hr |

Side-Chain Modified Analogues

Chaykovsky et al. (1973) developed methotrexate analogues through:

- Wittig reactions for α,β-unsaturated side chains

- Michael additions for sulfhydryl group incorporation

Biological Activity Correlation

| Modification | DHFR IC50 (nM) |

|---|---|

| Parent this compound | 48 ± 3 |

| α-Methyl derivative | 12 ± 1 |

| β-Keto derivative | 320 ± 25 |

These structure-activity relationships guide therapeutic applications.

Analytical Characterization Methods

HPLC Quantification

Reverse-phase C18 methods with dual λ detection:

- 280 nm for pteridine absorption

- 350 nm for glutamate moiety

Mobile Phase Optimization

| Component | Ratio | Retention Time (min) |

|---|---|---|

| MeOH:NaH2PO4 (pH 3) | 15:85 | 6.2 |

| 25:75 | 4.8 | |

| 35:65 | 3.1 |

Mass Spectral Characterization

High-resolution ESI-MS identifies key fragments:

- m/z 458.1801 [M+H]+ (calculated 458.1812)

- Fragment ions at m/z 295 (pterin cleavage) and 176 (glutamate)

Industrial Scale-Up Considerations

Cost Analysis of Production Methods

| Method | Cost/kg (USD) | Purity (%) |

|---|---|---|

| Classical chemical | 12,500 | 98.5 |

| Enzymatic | 8,200 | 99.9 |

| Solid-phase | 24,000 | 97.8 |

Environmental Impact Metrics

| Waste Stream | Chemical Process | Enzymatic Process |

|---|---|---|

| Organic solvents | 120 L/kg | 18 L/kg |

| Heavy metal content | 2.4 g/kg | 0.01 g/kg |

| Energy consumption | 890 MJ/kg | 310 MJ/kg |

Biological Evaluation and Applications

Enzyme Inhibition Profiles

This compound exhibits differential binding to folate-dependent enzymes:

| Enzyme | Ki (μM) | Selectivity vs FA |

|---|---|---|

| Dihydrofolate reductase | 0.48 | 8.2x |

| Thymidylate synthase | 12.6 | 0.3x |

| Folylpolyglutamate synthetase | 0.15 | 22x |

In Vivo Pharmacokinetics

Comparative studies in murine models show:

- 2.8x increased half-life (t1/2 = 6.7 hr vs 2.4 hr for FA)

- 39% higher cerebrospinal fluid penetration

- Linear dose-response up to 150 mg/kg

Stability and Formulation Challenges

Oxidative Degradation Kinetics

Arrhenius plot analysis reveals:

- Ea = 85 kJ/mol for pteridine ring oxidation

- Q10 = 2.4 between 25-40°C

- Optimal pH stability range: 6.8-7.4

Lyophilization Formulation

Cryoprotectant screening identified:

- Trehalose (5% w/v) maintains 98% activity after 24 months

- Mannitol formulations show 12% aggregation after 6 cycles

- Residual moisture critical at <1.5% for long-term stability

化学反応の分析

Types of Reactions: Homofolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as tetrahydrothis compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Tetrahydrothis compound and other reduced forms.

Substitution Products: Compounds with substituted functional groups.

科学的研究の応用

Scientific Research Applications

Homofolic acid has several key applications across different fields:

1. Cancer Research

- Mechanism of Action : this compound acts as an inhibitor of thymidylate synthetase, a crucial enzyme in nucleotide synthesis. This inhibition disrupts the proliferation of cancer cells, making it a candidate for anti-cancer therapies .

- Case Studies : In vitro studies have shown that this compound can inhibit the growth of various tumor cells. For instance, at a concentration of 0.7 nM, it achieved over 90% growth inhibition in certain cancer cell lines . Additionally, its derivatives have demonstrated substantial anti-leukemia activity against the L1210-FR8 tumor model in mice .

2. Biochemical Studies

- Folate Metabolism : this compound serves as a model compound for studying folate metabolism and its analogs. Its unique structure allows researchers to investigate the biochemical pathways involving folate and its derivatives.

- Purine Synthesis Inhibition : The compound's ability to inhibit purine synthesis has made it a valuable tool in understanding metabolic pathways related to cell growth and division .

3. Pharmaceutical Development

- Drug Design : The stability and bioactivity of this compound derivatives position them as promising candidates for developing new pharmaceuticals targeting folate metabolism and cancer treatment .

- Research Tool : this compound is utilized in various biochemical assays to evaluate the efficacy of new drug candidates aimed at disrupting folate-dependent processes in cancer cells.

Comparative Data Table

作用機序

Homofolic acid exerts its effects primarily by inhibiting the enzyme dihydrofolate reductase, which is essential for the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of purines and pyrimidines, leading to reduced DNA and RNA synthesis. The compound’s ability to inhibit cell growth makes it a potential candidate for cancer therapy .

類似化合物との比較

Structural Differences

Homofolic acid and its derivatives are compared below with other folate analogs based on structural features:

| Compound | Structural Modification | Key Enzymatic Targets | Pharmacological Role |

|---|---|---|---|

| This compound (HFA) | Additional CH₂ in glutamic acid bridge | Purine synthesis (FGAR step) | Inhibits purine biosynthesis |

| Folic Acid | Natural folate | DHFR, TS, others | Cofactor in one-carbon metabolism |

| Methotrexate (MTX) | 4-Amino substitution at N10 | DHFR | Anticancer (blocks nucleotide synthesis) |

| Leucovorin (5-formyl-THF) | Reduced, formylated form of folic acid | TS, others | Rescue agent in MTX therapy |

| 5-Formyl-H₄HFA | Formylated, reduced HFA derivative | Purine synthesis (FGAR step) | Experimental antifolate |

HFA’s extended bridge alters its interaction with folate-dependent enzymes, preventing competitive inhibition by natural folates like 5-formyl-THF (leucovorin) .

Enzymatic Targets and Mechanisms

- HFA vs. Methotrexate :

- HFA vs. Natural Folates :

Pharmacological and Resistance Profiles

- Cross-Resistance :

HFA shows distinct resistance patterns compared to MTX. Cells resistant to MTX due to DHFR amplification remain sensitive to HFA, as its target (FGAR amidotransferase) is unrelated . - Rescue Effects: Growth inhibition by HFA is reversed by hypoxanthine or 4-aminoimidazole-5-carboxamide (AICA-riboside), confirming its purine-specific action. In contrast, MTX toxicity is rescued by thymidine or leucovorin .

Key Research Findings

- Purine Synthesis Inhibition : H₄HFA inhibits FGAR conversion at low concentrations (IC₅₀ ≈ 2–5 μM), with folic acid requiring 500–1000-fold higher concentrations to reverse this effect .

- Selective Toxicity : HFA’s activity in MTX-resistant cells validates its utility in overcoming DHFR-mediated resistance .

Q & A

Q. How can academic labs improve reproducibility in this compound studies?

- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share compound characterization data via repositories like ChemSpider or PubChem. Use electronic lab notebooks (ELNs) with version control for protocol transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。